1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
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Overview
Description
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a nitrophenyl group, a triazole ring, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the reaction of 4-nitrophenyl azide with a suitable alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring. The resulting triazole intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: 1-(4-Aminophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride.
Scientific Research Applications
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride involves its ability to interact with various molecular targets through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a formyl group instead of a sulfonyl chloride group.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is unique due to its combination of a nitrophenyl group, a triazole ring, and a sulfonyl chloride group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C8H5ClN4O4S |
---|---|
Molecular Weight |
288.67 g/mol |
IUPAC Name |
1-(4-nitrophenyl)triazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClN4O4S/c9-18(16,17)8-5-12(11-10-8)6-1-3-7(4-2-6)13(14)15/h1-5H |
InChI Key |
BLMBOFRFWRNZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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